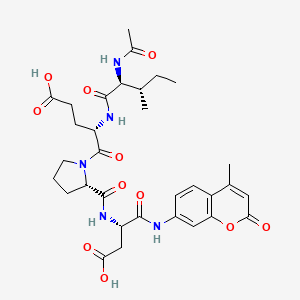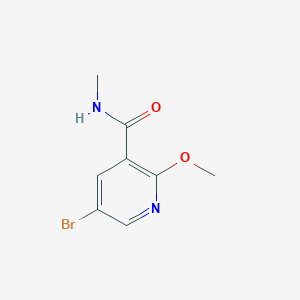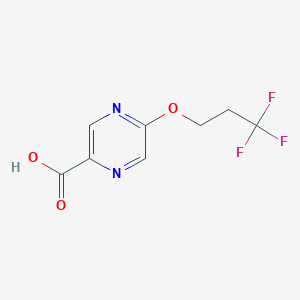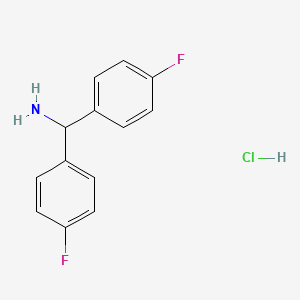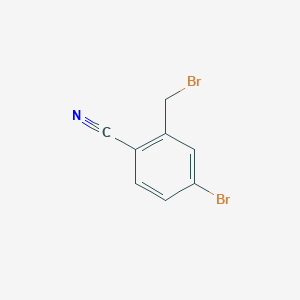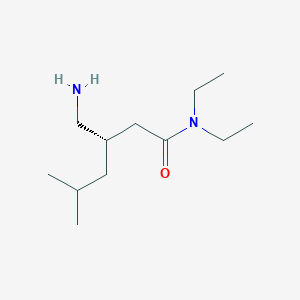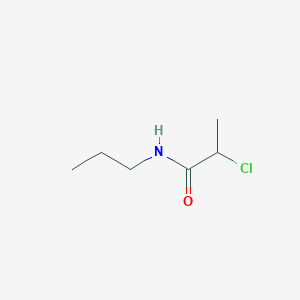
2-cloro-N-propilpropanamida
Descripción general
Descripción
2-chloro-N-propylpropanamide is a chemical compound with the molecular formula C6H12ClNO . It has an average mass of 149.619 Da and a monoisotopic mass of 149.060745 Da .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-propylpropanamide consists of a propyl group (C3H7) attached to a nitrogen atom, which is also attached to a 2-chloropropanoyl group (C3H5ClO) . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-propylpropanamide can be inferred from its molecular structure. It is likely to have properties similar to other chloroacetamides. Detailed physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación
Investigación Proteómica
La 2-cloro-N-propilpropanamida se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse de diversas maneras en este campo, como en el análisis de la expresión de proteínas, el estudio de las interacciones proteína-proteína y la identificación de modificaciones postraduccionales.
Síntesis Farmacéutica
Este compuesto se utiliza en la síntesis de productos farmacéuticos. Podría servir como un bloque de construcción en la creación de nuevos fármacos, o podría utilizarse para modificar los fármacos existentes para mejorar su eficacia, reducir los efectos secundarios o alterar su farmacocinética.
Reacciones Orgánicas
La this compound se puede utilizar en reacciones orgánicas. Su estructura química la hace adecuada para su uso en una variedad de reacciones, incluidas las reacciones de sustitución, las reacciones de adición y las reacciones de eliminación.
Investigación en Ciencias de la Vida
Los investigadores en ciencias de la vida utilizan la this compound en sus laboratorios . Esto podría incluir investigaciones en campos como la biología celular, la genómica y otras áreas relacionadas.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-propylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases and amide hydrolases, which facilitate its breakdown and utilization in biochemical pathways
Cellular Effects
2-Chloro-N-propylpropanamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular activity and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 2-chloro-N-propylpropanamide involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular processes . Understanding the molecular mechanism is crucial for developing targeted therapies and utilizing the compound in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-propylpropanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in research.
Dosage Effects in Animal Models
The effects of 2-chloro-N-propylpropanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
2-Chloro-N-propylpropanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular activity and function. Understanding the metabolic pathways is crucial for developing targeted therapies and utilizing the compound in biochemical research.
Transport and Distribution
The transport and distribution of 2-chloro-N-propylpropanamide within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, leading to changes in its biochemical activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-propylpropanamide is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications
Propiedades
IUPAC Name |
2-chloro-N-propylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLVINQONMOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649325 | |
| Record name | 2-Chloro-N-propylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94318-71-5 | |
| Record name | 2-Chloro-N-propylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



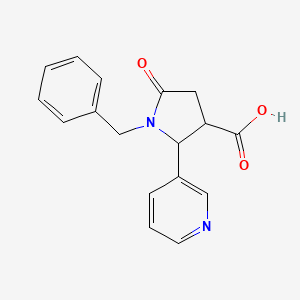
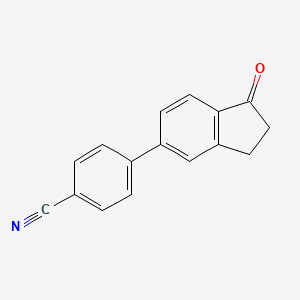
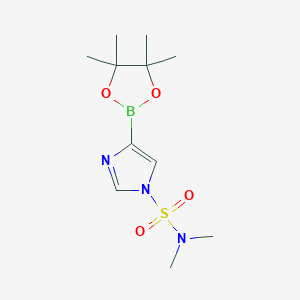
![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)
![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

